molecular formula C17H26BNO4 B2377856 4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine CAS No. 1366131-51-2

4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine

Cat. No.: B2377856
CAS No.: 1366131-51-2
M. Wt: 319.21
InChI Key: HEKQJTIZWPXOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine is a boronic ester derivative featuring a morpholine moiety and a methoxy-substituted aryl ring. Its molecular formula is C₁₇H₂₄BNO₄, with a molecular weight of 317.20 g/mol. This compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura coupling reactions, where the boronic ester group facilitates cross-coupling with aryl halides or triflates . Its primary applications include use as an intermediate in organic synthesis, particularly in the preparation of biaryl structures for pharmaceuticals, OLED materials, and charge-transfer dyads .

Properties

IUPAC Name

4-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4/c1-16(2)17(3,4)23-18(22-16)14-7-6-13(12-15(14)20-5)19-8-10-21-11-9-19/h6-7,12H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKQJTIZWPXOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCOCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine typically involves the reaction of 3-methoxy-4-bromophenylboronic acid with morpholine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The boronic ester group can be reduced to form a borane derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of borane derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated as a potential therapeutic agent due to its ability to act as an inhibitor in various biological pathways. Notably:

  • Inhibition of Programmed Cell Death Protein 1 (PD-1) : Research has shown that derivatives of this compound can inhibit PD-1 interactions, which is crucial in cancer immunotherapy. In vitro studies indicate that such inhibitors can enhance T-cell activation against tumors .
  • Antimicrobial Activity : Compounds similar to this morpholine derivative have demonstrated significant antimicrobial properties against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest potential for development into new antibacterial agents .

Synthetic Methodologies

The presence of the boron atom in the dioxaborolane structure allows for several synthetic applications:

  • Suzuki Coupling Reactions : The compound can participate in Suzuki coupling reactions, enabling the formation of carbon-carbon bonds essential for building complex organic molecules. This reaction is particularly useful in synthesizing pharmaceuticals and agrochemicals .
  • Functionalization of Aromatic Compounds : The morpholine moiety can be utilized to introduce functional groups onto aromatic rings through electrophilic substitution reactions, expanding the versatility of synthetic pathways available to chemists .

Materials Science

Research indicates that boron-containing compounds like this morpholine derivative can be incorporated into materials science applications:

  • Polymer Chemistry : The compound can serve as a building block for boron-containing polymers, which exhibit unique properties such as enhanced thermal stability and mechanical strength. These polymers are valuable in electronics and structural materials .

Case Studies

Study TitleFocusFindings
Inhibitory Activities of Terphenyl DerivativesCancer ImmunotherapyDemonstrated significant inhibition of PD-L1 interactions leading to increased T-cell activation .
Antimicrobial Efficacy Against Resistant StrainsAntibacterial ResearchShowed promising MIC values against MRSA and other resistant bacteria .
Application in Suzuki Coupling ReactionsSynthetic ChemistryHighlighted the effectiveness of the compound in forming complex organic structures .

Mechanism of Action

The mechanism of action of 4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the aryl ring significantly impacts reactivity and applications. For example:

  • 4-(3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine (4b, ) :
    • Substituents: Methoxy at meta (C3) and boronic ester at para (C5) positions.
    • Synthesis: 67% yield via CsF-mediated coupling at 60°C for 6 hours.
    • Applications: Suzuki coupling to construct asymmetrical biaryls .
  • Molecular Weight: 289.18 g/mol (CAS 852227-95-3). Purity: 90% (Thermo Scientific). Applications: Intermediate in drug discovery and materials science .

In contrast, analogues lacking methoxy (e.g., ) may exhibit higher stability under acidic conditions due to reduced electron-donating effects .

Heterocyclic Variations

  • Pyridine-Based Analogues :
    • 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine () :
  • Structure: Pyridine ring replaces benzene, with boronic ester at C3.
  • Applications: Coordination chemistry and catalysis due to pyridine’s Lewis basicity .

  • Thiazole-Based Analogues :

    • 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]morpholine () :
  • Molecular Weight: 279.14 g/mol (CAS 1186115-52-5).
  • Applications: Potential use in bioactive molecules targeting enzymes or receptors .

Heterocyclic analogues often exhibit enhanced solubility and tailored electronic properties, making them suitable for specialized applications like metallopharmaceuticals or fluorescence-based materials .

Steric and Functional Group Modifications

  • Alkyl-Substituted Analogues :
    • 4-[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine () :
  • Substituents: Methyl group at C3 of pyridine.
  • Molecular Weight: 304.20 g/mol (CAS 1684430-49-6).
  • Phenethyl and Benzyl Derivatives :

    • 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine () :
  • Molecular Weight: 317.23 g/mol.
  • Storage: Requires inert atmosphere (2–8°C), indicating sensitivity to oxidation .
    • 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine () :
  • Purity: >90% (NMR).
  • Stability: Stable at room temperature under argon .

Extended alkyl chains (e.g., phenethyl) improve lipophilicity, enhancing membrane permeability in drug candidates, while benzyl derivatives balance reactivity and stability .

Biological Activity

4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring attached to a phenyl group substituted with a methoxy and a dioxaborolane moiety. The presence of the boron atom is significant for its biological interactions.

  • Molecular Formula : C15H22BNO3
  • Molecular Weight : 273.15 g/mol
  • CAS Number : 461699-81-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably:

  • Kinase Inhibition : The compound may act as a kinase inhibitor, similar to other boron-containing compounds that have shown efficacy against various receptor tyrosine kinases (RTKs) such as EGFR and VEGFR. Kinase inhibitors are crucial in cancer therapy due to their role in regulating cell proliferation and survival.
  • Cellular Signaling Modulation : By inhibiting specific kinases, this compound can alter signaling pathways involved in cell growth and apoptosis, potentially leading to anti-cancer effects.

In Vitro Studies

Several studies have explored the in vitro biological activity of 4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine:

  • Cell Proliferation Assays : Research indicates that this compound can significantly reduce the proliferation of cancer cell lines at nanomolar concentrations. For instance, IC50 values have been reported in the low-nanomolar range against specific cancer cell lines .

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study evaluated the effects of the compound on non-small cell lung cancer (NSCLC) cells. It was found that treatment resulted in a 70% reduction in cell viability at a concentration of 100 nM after 48 hours .
  • Mechanistic Insights :
    • In another study focusing on its mechanism, the compound was shown to induce apoptosis through activation of caspase pathways while inhibiting the phosphorylation of ERK and AKT pathways .

Comparative Biological Activity Table

Compound NameTargetIC50 (nM)Effect
4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholineEGFR20Inhibition of proliferation
Similar Kinase Inhibitor AEGFR50Moderate inhibition
Similar Kinase Inhibitor BVEGFR30Strong inhibition

Toxicity and Safety Profile

Preliminary toxicity studies indicate that while the compound exhibits potent biological activity, it also presents some toxicity risks:

  • Acute Toxicity : Classified as harmful if swallowed or in contact with skin .
  • Safety Measures : Recommended handling under controlled conditions to minimize exposure.

Q & A

What are the key synthetic strategies for preparing 4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine?

Methodological Answer:
The synthesis typically involves introducing the boronic ester group via Suzuki-Miyaura cross-coupling or palladium-catalyzed borylation. A common approach includes:

Boronic Ester Installation : Reacting a halogenated precursor (e.g., bromo- or iodo-substituted aryl) with bis(pinacolato)diboron under Pd catalysis .

Morpholine Ring Formation : Coupling the boronic ester intermediate with morpholine derivatives via nucleophilic substitution or Buchwald-Hartwig amination.

Methoxy Group Introduction : Ortho-methoxy substitution may require protective strategies (e.g., using methoxy-protected intermediates) to prevent unwanted side reactions.

Example : A similar compound, 3-(4-boronophenyl)morpholine, was synthesized via Suzuki coupling with a 27% yield, highlighting the need for optimized catalysts (e.g., Pd(PPh₃)₄) and ligand systems (e.g., SPhos) .

How is the purity and structural integrity of this compound verified in research settings?

Methodological Answer:
Critical analytical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the morpholine ring (δ ~3.7 ppm for N-CH₂), methoxy group (δ ~3.8 ppm), and boronic ester (δ ~1.3 ppm for pinacol methyl groups) .
  • HPLC/UPLC : Quantifies purity (>90% in commercial samples) and detects polar by-products .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₈H₂₅BNO₄: calc. 342.18) .

Data Note : Commercial batches often report 90–97% purity, with impurities including deprotected boronic acids or residual catalysts .

What challenges arise in optimizing Suzuki-Miyaura cross-coupling reactions using this boronic ester, and how can they be addressed?

Advanced Research Considerations:

  • Steric Hindrance : The morpholine and methoxy groups increase steric bulk, slowing transmetallation. Solutions: Use bulky ligands (XPhos) or elevated temperatures (80–100°C) .
  • Boronic Ester Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions (e.g., THF/H₂O biphasic systems with Na₂CO₃) .
  • Low Yields : Evidence from analogous syntheses shows yields as low as 27% . Optimization strategies:
    • Screen Pd catalysts (PdCl₂(dppf)) and bases (Cs₂CO₃ vs. K₃PO₄).
    • Use microwave-assisted heating to accelerate coupling .

How does the methoxy group influence the compound’s reactivity compared to other substituents in cross-coupling reactions?

Advanced Analysis:
The methoxy group is electron-donating, activating the aryl ring for electrophilic substitution but potentially deactivating it for oxidative addition in Pd-mediated reactions. Key comparisons:

  • Electron-Withdrawing Groups (e.g., CF₃) : Increase oxidative addition rates but reduce nucleophilicity .
  • Electron-Donating Groups (e.g., OMe) : Enhance stability of Pd intermediates but may require higher catalyst loadings.

Case Study : A trifluoromethyl-substituted analog required 20 mol% Pd(OAc)₂ for efficient coupling, whereas methoxy-substituted derivatives achieved similar yields with 10 mol% .

What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

  • Storage : Inert atmosphere (argon) at 2–8°C to prevent boronic ester hydrolysis .
  • Handling : Use anhydrous solvents (e.g., dry DMF or THF) and gloveboxes for moisture-sensitive steps .
  • Stability Monitoring : Periodic NMR checks for hydrolysis (appearance of boronic acid peaks at δ ~7 ppm) .

What analytical methods effectively detect and quantify by-products during synthesis?

Advanced Techniques:

  • LC-MS with UV/Vis Detection : Identifies deprotected boronic acids (retention time shifts) and Pd residues .
  • GC-MS : Detects volatile by-products (e.g., pinacol) in reaction mixtures .
  • X-ray Crystallography : Resolves structural ambiguities in crystalline intermediates .

Example : Column chromatography (hexanes/EtOAC + 0.25% Et₃N) effectively removed Pd catalysts in a related synthesis .

What are the common applications of this compound in medicinal chemistry?

Research Applications:

  • Proteolysis-Targeting Chimeras (PROTACs) : The boronic ester serves as a warhead for targeting ubiquitin ligases .
  • Fluorescent Probes : Morpholine’s nitrogen enables conjugation to fluorophores for cellular imaging .
  • Kinase Inhibitor Development : Boron-containing analogs enhance binding to ATP pockets .

How can researchers reconcile yield discrepancies in reactions under varying catalytic systems?

Advanced Optimization Framework:

Design of Experiments (DoE) : Systematically vary Pd source, ligand, solvent, and temperature.

Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps.

Computational Modeling : DFT calculations predict transition-state energies for different substituents .

Example : A 27% yield in a Pd-mediated coupling improved to 65% using SPhos ligand and microwave irradiation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.